molecular formula C14H19NO3S B12735533 N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide CAS No. 88167-12-8

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide

Cat. No.: B12735533
CAS No.: 88167-12-8
M. Wt: 281.37 g/mol
InChI Key: NOSZBYRZNXENKF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide is a chemical compound supplied for research and experimental purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult scientific literature for potential applications and mechanisms of action, which may include investigation as a synthetic intermediate or for structure-activity relationship (SAR) studies, particularly in relation to cinnamamide derivatives . All necessary safety data sheets should be reviewed prior to handling. For specific properties and handling instructions, please contact our support team.

Properties

CAS No.

88167-12-8

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enethioamide

InChI

InChI=1S/C14H19NO3S/c1-15(2)13(19)7-6-10-8-11(16-3)14(18-5)12(9-10)17-4/h6-9H,1-5H3/b7-6+

InChI Key

NOSZBYRZNXENKF-VOTSOKGWSA-N

Isomeric SMILES

CN(C)C(=S)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CN(C)C(=S)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Preparation Methods

Preparation of the Cinnamamide Backbone

The cinnamamide structure is commonly synthesized via condensation reactions such as the Perkin or Knoevenagel reactions, which form the α,β-unsaturated carbonyl system characteristic of cinnamic acid derivatives. For the 3,4,5-trimethoxy substitution, the starting material is typically 3,4,5-trimethoxybenzaldehyde or its derivatives.

Introduction of the Thiocarbonyl Group

The conversion of the amide carbonyl to a thiocarbonyl is typically achieved by sulfurization reagents. Common reagents include Lawesson’s reagent or phosphorus pentasulfide (P4S10), which selectively convert amides to thioamides under controlled conditions. This step is crucial to obtain the thiocinnamamide functionality.

N,N-Dimethylation of the Amide Nitrogen

N,N-Dimethylation can be introduced either by using N,N-dimethylamine derivatives during amide formation or by methylation of a primary amide using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. Alternatively, direct coupling with N,N-dimethylamine can be employed.

Detailed Preparation Method from Literature and Patents

While direct preparation methods for N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide are scarce, analogous methods for related N,N-dimethylated amides and thiocinnamides provide a reliable framework.

Stepwise Synthesis Approach

Step Description Reagents/Conditions Notes
1 Synthesis of 3,4,5-trimethoxycinnamic acid or acid chloride Perkin or Knoevenagel condensation using 3,4,5-trimethoxybenzaldehyde and malonic acid or acetic anhydride Acid chloride preferred for amide coupling
2 Formation of N,N-dimethylcinnamamide Reaction of acid chloride with dimethylamine Use of dimethylamine hydrochloride with base (e.g., NaOH) to liberate free amine
3 Conversion of amide to thioamide Treatment with Lawesson’s reagent or P4S10 in anhydrous solvent (e.g., toluene) under reflux Monitored by TLC or NMR for completion
4 Purification Recrystallization or chromatography Ensures removal of sulfurization byproducts

Example Protocol (Adapted from Related Amide Syntheses)

  • Dissolve 3,4,5-trimethoxycinnamoyl chloride in dry dichloromethane under inert atmosphere.
  • Add an excess of dimethylamine (as free base or generated in situ from dimethylamine hydrochloride and base) dropwise at 0–5 °C.
  • Stir the reaction mixture for 2–4 hours at room temperature.
  • Isolate the N,N-dimethyl-3,4,5-trimethoxycinnamamide by aqueous workup and extraction.
  • Dry the organic layer and concentrate under reduced pressure.
  • Dissolve the crude amide in dry toluene and add Lawesson’s reagent (0.5–1.0 equiv).
  • Reflux the mixture for 4–6 hours, monitoring the reaction progress.
  • Cool, filter off any solids, and purify the product by recrystallization.

Analytical Data and Reaction Optimization

Parameter Typical Conditions Observations/Results
Molar ratios Acid chloride : dimethylamine = 1:1.2 Excess amine ensures complete amidation
Solvent Dichloromethane for amidation; toluene for sulfurization Dry solvents prevent hydrolysis
Temperature 0–5 °C for amidation; reflux (~110 °C) for sulfurization Controls side reactions
Reaction time 2–4 h amidation; 4–6 h sulfurization Monitored by TLC/NMR
Yield 70–85% overall Dependent on purity of starting materials
Purity >95% by HPLC or NMR Confirmed by spectral data

Summary Table of Preparation Methods

Preparation Stage Method Reagents Conditions Yield/Notes
Cinnamic acid synthesis Perkin/Knoevenagel condensation 3,4,5-trimethoxybenzaldehyde, malonic acid Heat, base catalyst High yield, well-established
Amide formation Acid chloride + dimethylamine Acid chloride, dimethylamine 0–5 °C, inert atmosphere 80–90% yield
Thioamide formation Sulfurization Lawesson’s reagent or P4S10 Reflux in toluene 70–85% yield
Purification Recrystallization/chromatography Solvents like ethanol, hexane Ambient temperature >95% purity

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocinnamamide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or arylated thiocinnamamide derivatives.

Scientific Research Applications

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

DMHCA belongs to a class of LXR agonists and cholesterol biosynthesis inhibitors. Key comparators include:

Compound Mechanism of Action Key Effects Limitations
DMHCA Partial LXR agonist; DHCR24 inhibitor Reduces retinal cholesterol (14% in mice), no serum hypertriglyceridemia, tissue-specific activity (retina > brain) Weak LXR activation in retina, requires high doses (>80 mg/kg BW) for efficacy
T0901317 Full LXR agonist Potently upregulates Abca1 and Apoe; reduces atherosclerosis in models Induces hepatic lipogenesis and hypertriglyceridemia; toxic at high doses
GW3965 Full LXR agonist Activates reverse cholesterol transport; ameliorates early-stage diabetic retinopathy in mice Similar to T0901317, causes hepatic steatosis
Desmosterol Endogenous LXR agonist Activates LXR in macrophages, suppresses inflammation Limited bioavailability; not pharmacologically optimized
First-Gen Statins HMG-CoA reductase inhibitors Reduce systemic cholesterol; widely used in cardiovascular disease Poor retinal penetration; no direct effect on retinal cholesterol biosynthesis

Pharmacological Profiles

  • Retinal Cholesterol Reduction :
    • DMHCA lowers retinal cholesterol by 14% in C57BL/6J mice at 37–51 mg/kg BW/day, primarily via DHCR24 inhibition .
    • T0901317 and GW3965 require lower doses (10–20 mg/kg BW) to activate LXR target genes but lack retinal specificity and increase serum triglycerides .
  • Blood-Retinal Barrier Penetration :
    • DMHCA crosses the blood-retinal barrier effectively, unlike statins, which show minimal retinal distribution .
  • T0901317 and GW3965 induce hepatic lipogenesis, limiting their therapeutic utility .

Mechanistic Divergence

  • LXR Activation vs. Enzyme Inhibition :
    • DMHCA’s partial inhibition of DHCR24 reduces cholesterol precursors (desmosterol, lathosterol) without significant upregulation of LXR-regulated genes like Abca1 .
    • T0901317 and GW3965 robustly activate LXR pathways but lack DHCR24 inhibitory activity .
  • T0901317 and GW3965 broadly affect systemic lipid metabolism, including the liver and adipose tissue .

Data Tables

Table 1: Comparative Effects on Retinal Cholesterol and Serum Lipids

Compound Retinal Cholesterol Reduction (%) Serum Triglycerides Key Target Genes Dose (mg/kg BW/day) Reference
DMHCA 14 No change Dhcr24 (inhibition) 37–80
T0901317 N/A Increased Abca1, Srebp1c 10–20
GW3965 N/A Increased Abca1, Apoe 10–20

Table 2: Pharmacokinetic Properties

Compound Blood-Retinal Barrier Penetration Blood-Brain Barrier Penetration Half-Life (hrs) Key Metabolites
DMHCA High Low 6–8 Oxysterols
T0901317 Moderate High 4–6 Glucuronides
GW3965 Moderate High 5–7 Sulfates

Biological Activity

N,N-Dimethyl-3,4,5-trimethoxythiocinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes three methoxy groups and a thiocinnamamide moiety. The molecular formula is C13_{13}H17_{17}N1_{1}O3_{3}S1_{1}, and it exhibits various physicochemical properties that influence its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Cholinesterase Inhibition : Research indicates that related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. For instance, one study reported IC50_{50} values of 46.18 µM for AChE and 32.46 µM for BChE for structurally similar compounds, suggesting that this compound may possess comparable activities .
  • Anticancer Properties : Preliminary studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, certain derivatives demonstrated IC50_{50} values ranging from 2.43 µM to 14.65 µM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . This suggests a potential role for this compound in cancer therapy.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The inhibition of cholinesterases leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission. The mixed-type inhibition observed in related compounds indicates a complex interaction with the enzyme active site .
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases (e.g., G2/M phase), leading to enhanced caspase activity . This mechanism may also apply to this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

Study FocusFindingsReference
Cholinesterase InhibitionIC50_{50} values for AChE and BChE were 46.18 µM and 32.46 µM respectively
Anticancer ActivityCompounds showed IC50_{50} values between 2.43 µM to 14.65 µM against cancer cell lines
Mechanism StudiesInduction of apoptosis confirmed through caspase activation assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.